molecular formula C16H21NO3 B6506150 1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one CAS No. 1421495-28-4

1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one

Cat. No.: B6506150
CAS No.: 1421495-28-4
M. Wt: 275.34 g/mol
InChI Key: UFARKNCIYQJKRN-UHFFFAOYSA-N
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Description

The compound “1-{3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-yl}-2-methoxyethan-1-one” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by two or more rings connected through a single atom, forming a structure similar to a gyroscope . In this case, the compound contains a benzopyran ring (a fused ring structure containing a benzene ring and a pyran ring) and a piperidine ring (a six-membered ring containing five carbon atoms and one nitrogen atom), connected through a single carbon atom .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a spiro junction connecting a benzopyran ring and a piperidine ring . The presence of the spiro junction can significantly influence the compound’s chemical properties and reactivity, as it introduces strain into the molecule and can affect the compound’s conformational flexibility .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the spiro junction and the functional groups present in the molecule. For instance, the piperidine ring could potentially undergo reactions typical of secondary amines, such as protonation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the spiro junction could potentially introduce strain into the molecule, affecting its stability and reactivity . The compound’s solubility would likely be influenced by the polar methoxy and carbonyl groups, as well as the nonpolar benzopyran and piperidine rings .

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activity. Given the presence of the benzopyran and piperidine moieties, which are found in a variety of biologically active compounds, this compound could potentially be of interest in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 1-{3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-yl}-2-methoxyethan-1-one are currently unknown. The compound is structurally similar to other spiro compounds

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other spiro compounds , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.

Properties

IUPAC Name

2-methoxy-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-12-15(18)17-10-8-16(9-11-17)7-6-13-4-2-3-5-14(13)20-16/h2-5H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFARKNCIYQJKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2(CCC3=CC=CC=C3O2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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